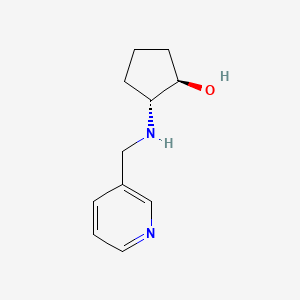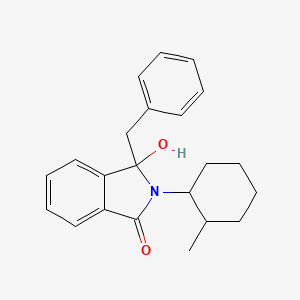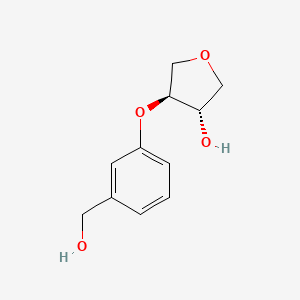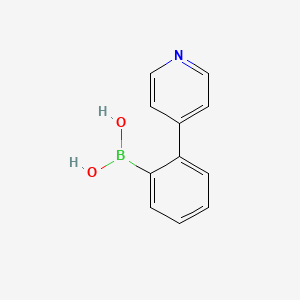![molecular formula C17H10F6N4O2 B13361856 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361856.png)
1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
准备方法
The synthesis of 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of trifluoromethyl and trifluoromethoxy groups. The synthetic routes often require specific reaction conditions, such as the use of strong bases, high temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents. Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
相似化合物的比较
Compared to other similar compounds, 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups. These groups significantly impact the compound’s chemical properties, making it more stable and reactive under specific conditions. Similar compounds include:
- 1-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(methyl)-1H-pyrazole-4-carboxamide
- 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-imidazole-4-carboxamide
These compounds share similar structural features but differ in the specific functional groups attached, leading to variations in their chemical and biological properties.
属性
分子式 |
C17H10F6N4O2 |
|---|---|
分子量 |
416.28 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H10F6N4O2/c18-16(19,20)14-12(9-25-27(14)13-6-1-2-7-24-13)15(28)26-10-4-3-5-11(8-10)29-17(21,22)23/h1-9H,(H,26,28) |
InChI 键 |
SKCPLCFLWZBIBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
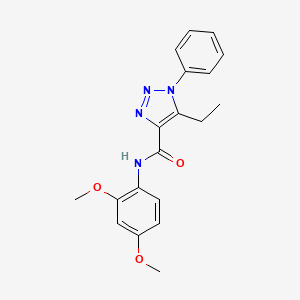
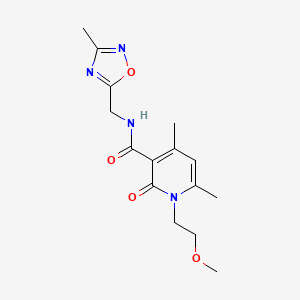
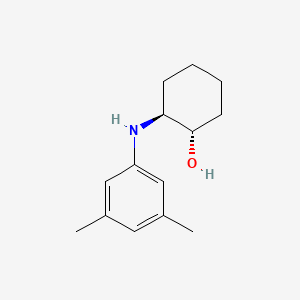

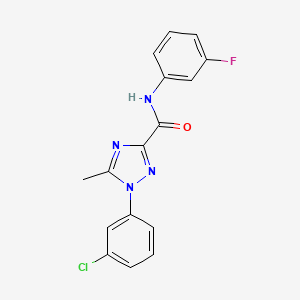
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
